molecular formula C10H9NO3 B13879125 Ethyl 5-cyano-2-hydroxybenzoate

Ethyl 5-cyano-2-hydroxybenzoate

Cat. No.: B13879125
M. Wt: 191.18 g/mol
InChI Key: FMPXYNHVTVLFLD-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-hydroxybenzoate is an ester derivative of benzoic acid featuring a hydroxy (-OH) group at the 2-position and a cyano (-CN) substituent at the 5-position of the aromatic ring. This compound is structurally characterized by its ester functionality (COOEt), which enhances its lipophilicity compared to the parent acid.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl 5-cyano-2-hydroxybenzoate

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5,12H,2H2,1H3

InChI Key

FMPXYNHVTVLFLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-cyano-2-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the cyanoacetylation of 2-hydroxybenzoic acid derivatives. This process includes the reaction of 2-hydroxybenzoic acid with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired ester .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process. Additionally, solvent-free methods and green chemistry approaches are being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 5-cyano-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and cyano groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active hydroxybenzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-hydroxy-5-isocyanatobenzoate (CAS 20068-43-3)

  • Molecular Formula: C₁₀H₉NO₄
  • Functional Groups : 2-hydroxy, 5-isocyanato (-NCO), and ethyl ester.
  • Key Differences: The 5-position substituent is an isocyanate (-NCO) instead of a cyano (-CN) group. The isocyanate group introduces higher reactivity toward nucleophiles (e.g., amines, alcohols), making this compound suitable for polymer chemistry (e.g., polyurethane synthesis) . The molecular weight and polarity differ due to the additional oxygen and nitrogen atoms in the isocyanate group.
Property Ethyl 5-cyano-2-hydroxybenzoate Ethyl 2-hydroxy-5-isocyanatobenzoate
Molecular Formula C₉H₉NO₃ C₁₀H₉NO₄
Substituents 2-OH, 5-CN 2-OH, 5-NCO
Reactivity Moderate (cyano hydrolysis) High (isocyanate cross-linking)
Applications Organic synthesis Polymer chemistry

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

  • Key Features: A benzimidazole-containing ester with a butanoate chain and complex amine substituents . Comparison:
  • The benzimidazole moiety introduces heterocyclic aromaticity, which is absent in the target compound.
  • This structure is more likely to exhibit biological activity (e.g., antimicrobial or kinase inhibition) due to the benzimidazole pharmacophore .
  • The extended aliphatic chain (butanoate) increases molecular weight and lipophilicity compared to the simpler benzoate backbone of the target compound.

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Key Features :
    • A branched alkyne ester with diphenyl and ethoxycarbonyloxy groups .
    • Comparison :
  • The triple bond (ynoate) and bulky diphenyl groups confer distinct electronic and steric properties, influencing reactivity in cycloaddition or polymerization reactions.
  • Applications may diverge toward materials science (e.g., conjugated polymers) rather than pharmaceutical intermediates .

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